molecular formula C20H28N2O B4227856 N-1-adamantyl-N'-(3-phenylpropyl)urea

N-1-adamantyl-N'-(3-phenylpropyl)urea

Cat. No.: B4227856
M. Wt: 312.4 g/mol
InChI Key: DLHYGFYTVIBNSH-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(3-phenylpropyl)urea is a compound that combines the unique structural features of adamantane and phenylpropyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the phenylpropyl group adds aromaticity and flexibility to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(3-phenylpropyl)urea typically involves the reaction of 1-adamantylamine with 3-phenylpropyl isocyanate. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the urea linkage is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-1-adamantyl-N’-(3-phenylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate the levels of bioactive lipids, thereby exerting anti-inflammatory and antihypertensive effects .

Comparison with Similar Compounds

Comparison: N-1-adamantyl-N’-(3-phenylpropyl)urea is unique due to the combination of the adamantyl and phenylpropyl groups, which confer distinct physicochemical properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, influencing its biological activity and therapeutic potential .

Properties

IUPAC Name

1-(1-adamantyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHYGFYTVIBNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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